molecular formula C10H14ClNO2 B13174276 (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine

Cat. No.: B13174276
M. Wt: 215.67 g/mol
InChI Key: SRNYHULKSHNBCV-ZCFIWIBFSA-N
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Description

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine: is a chiral amine compound characterized by the presence of a chlorine atom and two methoxy groups on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2,4-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with an amine (e.g., methylamine) in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine: can be compared with other chiral amines, such as:

Uniqueness

  • The unique combination of chlorine and methoxy groups on the phenyl ring of this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6H,12H2,1-3H3/t6-/m1/s1

InChI Key

SRNYHULKSHNBCV-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1OC)OC)Cl)N

Canonical SMILES

CC(C1=CC(=C(C=C1OC)OC)Cl)N

Origin of Product

United States

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